molecular formula C19H14ClN7O2 B12174578 C19H14ClN7O2

C19H14ClN7O2

Katalognummer: B12174578
Molekulargewicht: 407.8 g/mol
InChI-Schlüssel: XWFVYRLIUKGELN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C19H14ClN7O2 is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C19H14ClN7O2 typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Formation of the core structure: This involves the reaction of aromatic amines with chlorinated compounds under controlled conditions.

    Functional group modifications:

    Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:

    Batch reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and efficiency.

    Automated purification systems: To streamline the purification process and reduce manual labor.

Analyse Chemischer Reaktionen

Types of Reactions

C19H14ClN7O2: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of This compound , which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

C19H14ClN7O2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of C19H14ClN7O2 involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

C19H14ClN7O2: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    C18H13ClN6O2: A structurally related compound with slight variations in its chemical structure.

    C19H13ClN7O3: Another similar compound with an additional oxygen atom.

The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C19H14ClN7O2

Molekulargewicht

407.8 g/mol

IUPAC-Name

4-chloro-N-[3-(1-methylimidazole-2-carbonyl)phenyl]-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H14ClN7O2/c1-26-8-7-21-18(26)17(28)12-3-2-4-14(9-12)23-19(29)13-5-6-15(20)16(10-13)27-11-22-24-25-27/h2-11H,1H3,(H,23,29)

InChI-Schlüssel

XWFVYRLIUKGELN-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CN=C1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)N4C=NN=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.